Albizziin

概要

準備方法

合成経路と反応条件

L-アルビジンは、いくつかの方法で合成できます。一般的な方法の1つは、L-セリンと尿素を特定の条件下で反応させてL-β-ウレイドアラニンを形成することです 。この反応は通常、目的の生成物が得られるように、触媒と制御された温度を必要とします。

工業生産方法

L-アルビジンの工業生産には、収率と純度を最大限に高めるために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、化合物を分離するための結晶化やクロマトグラフィーなどの精製工程がしばしば含まれます 。

化学反応の分析

反応の種類

L-アルビジンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

L-アルビジンを含む反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます 。

生成される主要な生成物

L-アルビジンを含む反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化はさまざまなアミノ酸誘導体を生み出す可能性があり、一方、還元はより単純なアミノ酸を生成する可能性があります 。

科学研究への応用

L-アルビジンは、以下を含む科学研究において幅広い用途があります。

科学的研究の応用

Cancer Research Applications

Inhibition of Asparagine Synthetase

One of the most prominent applications of albizziin is its role as an inhibitor of asparagine synthetase, an enzyme crucial for synthesizing asparagine. Asparagine is vital for the growth and survival of many cancer cells. Research has demonstrated that this compound can effectively deplete asparagine levels in cancer cells, leading to apoptosis (programmed cell death) in these cells. This property positions this compound as a potential anti-cancer agent, either used alone or in combination with other therapies .

Case Study: Colorectal Cancer

A study investigated the effects of this compound on human colorectal cancer cells (SW48 KRAS MT). The results indicated that this compound significantly inhibited cell proliferation and increased caspase-3 activity, suggesting enhanced apoptosis. This highlights its potential as a therapeutic agent in treating colorectal cancer .

Neuropharmacological Applications

Glutamase Inhibition

This compound also functions as a glutamase inhibitor, which is critical for regulating glutamate levels in the brain and other tissues. Elevated glutamate levels are often associated with neurodegenerative diseases and excitotoxicity. By inhibiting glutamase, this compound may offer therapeutic benefits for conditions such as epilepsy and Alzheimer's disease .

Enzyme Interaction Studies

Binding Properties

Research has shown that this compound can bind covalently to various enzymes involved in amino acid metabolism. This unique interaction profile suggests its potential use as a model compound for developing new enzyme inhibitors targeting similar metabolic pathways .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and biological activities of this compound compared to related compounds:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Glutamine | High | Precursor for neurotransmitters | Natural amino acid, widely available |

| Asparagine | Moderate | Amino acid involved in protein synthesis | Less inhibitory activity compared to this compound |

| L-Aspartic Acid | Moderate | Neurotransmitter | Functions primarily as an excitatory neurotransmitter |

| L-Serine | Low | Precursor for neurotransmitters | Different metabolic pathways |

This compound's distinct combination of amino and ureido groups differentiates it from these compounds, particularly in its specific inhibitory action on glutamase and potential therapeutic applications .

作用機序

L-アルビジンは、グルタミナーゼとグルタミニルトランスファーRNAシンテターゼの活性を阻害することによって効果を発揮します。それは、これらの酵素に結合するために天然の基質と競合し、それによってそれらの活性を低下させます 。この阻害は、さまざまな代謝経路や細胞プロセスに影響を与える可能性があり、L-アルビジンを酵素機能と調節を研究するための貴重なツールにします 。

類似化合物の比較

L-アルビジンは、グルタミナーゼとグルタミニルトランスファーRNAシンテターゼに対する特定の阻害効果があるため、他の類似化合物とは異なります。類似の化合物には以下が含まれます。

S-カルバミル-L-システイン: 特定の酵素に対する阻害効果を持つ別のアミノ酸誘導体.

O-カルバミル-L-セリン: 構造と機能がL-アルビジンに似ており、酵素阻害研究で使用されています.

これらの化合物は、L-アルビジンと一部の特性を共有していますが、特定の標的と作用機序が異なり、科学研究におけるL-アルビジンの独自性を強調しています 。

類似化合物との比較

L-Albizziin is unique compared to other similar compounds due to its specific inhibitory effects on glutamase and glutaminyl-tRNA synthetase. Similar compounds include:

S-carbamyl-L-cysteine: Another amino acid derivative with inhibitory effects on specific enzymes.

O-carbamyl-L-serine: Similar in structure and function to L-Albizziin, used in enzyme inhibition studies.

These compounds share some properties with L-Albizziin but differ in their specific targets and mechanisms of action, highlighting the uniqueness of L-Albizziin in scientific research .

生物活性

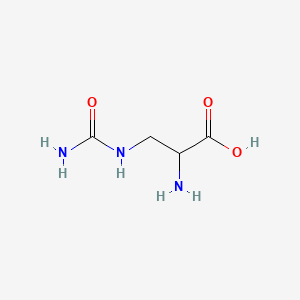

Albizziin, chemically known as L-Albizziin or L(-)-2-amino-3-ureidopropionic acid, is a naturally occurring non-protein amino acid primarily found in plants of the Albizia genus. This compound has garnered significant attention in scientific research due to its unique biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula , which includes both amino and ureido functional groups. This structural composition allows it to function as a glutamine analogue, influencing various metabolic pathways involving amino acids.

This compound exhibits several key biological activities:

- Inhibition of Asparagine Synthetase : this compound acts as a competitive inhibitor of asparagine synthetase, an enzyme crucial for the synthesis of asparagine from aspartate and glutamine. By inhibiting this enzyme, this compound can effectively deplete asparagine levels in cancer cells, leading to cell death and presenting potential applications in cancer therapy .

- Glutamase Inhibition : The compound also functions as a glutamase inhibitor, which is vital for regulating glutamate levels in the brain. This property positions this compound as a candidate for neuropharmacological research .

Biological Activity Summary Table

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Inhibition of Asparagine Synthetase | Competitive inhibition with respect to glutamine | Cancer treatment |

| Glutamase Inhibition | Regulation of glutamate levels | Neuropharmacology |

Case Studies and Research Findings

- Cancer Research : A study highlighted the effectiveness of this compound in depleting asparagine levels in various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability, suggesting its potential use as an anti-cancer agent either alone or in combination with other therapies .

- Neuropharmacology : Research investigating the effects of this compound on glutamate metabolism revealed its potential role in managing neurological disorders. The compound's ability to inhibit glutamase may help mitigate excitotoxicity associated with conditions such as Alzheimer's disease and multiple sclerosis .

- Enzyme Interaction Studies : Investigations into the interaction profile of this compound with various enzymes have shown that it binds covalently with enzymes involved in amino acid metabolism. This binding suggests that this compound could serve as a model compound for developing new inhibitors targeting similar enzymes .

Comparative Analysis with Related Compounds

The following table compares this compound with related amino acids based on structural similarity and biological activity:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Glutamine | High | Precursor for neurotransmitters | Natural amino acid, widely available |

| Asparagine | Moderate | Involved in protein synthesis | Less inhibitory activity compared to this compound |

| L-Aspartic Acid | Moderate | Functions primarily as an excitatory neurotransmitter | Different metabolic pathways |

| L-Serine | Low | Precursor for neurotransmitters | Different metabolic pathways |

特性

IUPAC Name |

(2S)-2-amino-3-(carbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYFIMLSHBLMKF-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318659 | |

| Record name | Albizziin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-07-4 | |

| Record name | Albizziin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albizziin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albizziin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)2-amino-3-ureidopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBIZZIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW59AS48CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Albizziin and where is it found?

A1: this compound (L-2-Amino-3-ureidopropionic acid) is a non-proteinogenic amino acid originally isolated from the seeds of the Mimosa tree Albizia julibrissin. [] It is found in various species of the Mimosaceae family. []

Q2: What is the primary target of this compound?

A2: this compound acts as a potent inhibitor of glutamine-dependent enzymes, particularly asparagine synthetase (AS) and formylglycinamide ribonucleotide amidotransferase (FGARAT). [, , , , , , , , , , ]

Q3: How does this compound interact with asparagine synthetase?

A3: this compound competitively inhibits AS by mimicking the structure of glutamine, a substrate of the enzyme. This interaction prevents the enzyme from utilizing glutamine for asparagine synthesis. [, , , , ]

Q4: What are the downstream effects of this compound inhibiting asparagine synthetase?

A4: Inhibiting AS with this compound disrupts asparagine biosynthesis. This is particularly impactful in cells reliant on exogenous asparagine, as they become starved for this essential amino acid. [, , , ] This mechanism has led to the use of this compound in selecting for cells with amplified AS genes, which confer resistance to the compound. [, , , , ]

Q5: How does the inhibition of FGARAT by this compound affect purine biosynthesis?

A5: this compound acts as a competitive inhibitor of FGARAT, an enzyme critical in the de novo purine biosynthesis pathway. This inhibition disrupts the formation of formylglycinamidine ribonucleotide (FGAM) from formylglycinamide ribonucleotide (FGAR), ultimately hindering purine synthesis. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C4H8N4O3, and its molecular weight is 156.13 g/mol. [, ]

Q7: Is there any information available on the spectroscopic data of this compound?

A7: While the provided abstracts do not mention specific spectroscopic data, the presence of characteristic UV absorbance peaks at 206-207 nm and 264-265 nm for a metabolite of this compound formed in rat liver slices has been reported. [, ]

Q8: What is known about the stability of this compound under various conditions?

A8: The provided abstracts do not offer detailed information regarding the stability of this compound under different conditions. Further research is necessary to explore its stability profile.

Q9: Are there any known structure-activity relationship (SAR) studies for this compound and its analogs?

A9: The research papers primarily focus on this compound's activity, and while some mention analogs like β,γ-5'-Adenylyl methylene diphosphonate (as an ATP antagonist) [], there isn't explicit discussion of SAR studies exploring modifications to the this compound structure itself.

Q10: Has this compound been used as a tool in any specific applications or research areas?

A10: this compound's primary application in research has been as a selection agent for generating cell lines resistant to its inhibitory effects. This has been particularly useful in studying the amplification of the asparagine synthetase gene. [, , , , ] It has also been used to study ammonia assimilation in plants and fungi. [, ]

Q11: What are the known mechanisms of resistance to this compound?

A11: The main mechanism of resistance to this compound observed in cell lines is gene amplification, specifically of the asparagine synthetase gene. This results in the overproduction of the enzyme, counteracting the inhibitory effects of this compound. [, , , , ]

Q12: Are there any known biomarkers associated with this compound's mechanism of action?

A12: While the research highlights the changes in asparagine synthetase expression as a result of this compound exposure, there isn't specific mention of biomarkers being developed to predict efficacy or monitor treatment response related to this compound.

Q13: What analytical techniques have been used to study this compound?

A13: Researchers have employed various techniques to study this compound and its effects. These include:

- Cell culture: Utilizing cell lines to investigate the impact of this compound on cell growth, asparagine synthetase activity, and resistance mechanisms. [, , , , ]

- Enzyme assays: Measuring enzyme activity in the presence of this compound to determine its inhibitory potential on targets like asparagine synthetase and FGARAT. [, , , , , , ]

- Chromatography: Methods like HPLC have been used to identify and quantify this compound in plant extracts, as well as to analyze its metabolism in biological systems. [, ]

- Spectroscopy: UV-Vis spectroscopy has been employed to study the formation of this compound metabolites in biological samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。